molecular formula C6H14ClN3O B6225342 (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride CAS No. 2770353-42-7

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride

Cat. No.: B6225342
CAS No.: 2770353-42-7
M. Wt: 179.65 g/mol
InChI Key: BIWDSTLIEPUSEY-JEDNCBNOSA-N
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Description

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride (CAS 122536-75-8) is a chiral pyrrolidine derivative featuring a stereospecific 3-amino group, an N-methyl carboxamide moiety, and a hydrochloride salt. This compound is characterized by its bicyclic pyrrolidine scaffold, which is frequently utilized in medicinal chemistry due to its conformational rigidity and ability to mimic peptide bonds. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations.

Properties

CAS No.

2770353-42-7

Molecular Formula

C6H14ClN3O

Molecular Weight

179.65 g/mol

IUPAC Name

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C6H13N3O.ClH/c1-8-6(10)9-3-2-5(7)4-9;/h5H,2-4,7H2,1H3,(H,8,10);1H/t5-;/m0./s1

InChI Key

BIWDSTLIEPUSEY-JEDNCBNOSA-N

Isomeric SMILES

CNC(=O)N1CC[C@@H](C1)N.Cl

Canonical SMILES

CNC(=O)N1CCC(C1)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Decarboxylation and Hydroxyl Group Manipulation

Trans-4-hydroxy-L-proline undergoes decarboxylation in the presence of a palladium catalyst under acidic conditions, yielding (R)-3-hydroxypyrrolidine hydrochloride (Step 1). The hydroxyl group is then protected using tert-butoxycarbonyl (Boc) anhydride in dichloromethane with triethylamine as a base, forming (R)-1-Boc-3-hydroxypyrrolidine (Step 2). Subsequent sulfonylation with methanesulfonyl chloride in dimethylformamide (DMF) generates (R)-1-Boc-3-methanesulfonyloxypyrrolidine, a leaving group for nucleophilic substitution (Step 3).

Stereochemical Inversion via SN2 Reaction

Treatment with sodium azide in DMF at 80°C induces an SN2 reaction, displacing the mesyl group and inverting the configuration at C3 to produce (S)-1-Boc-3-azidopyrrolidine (Step 4). Catalytic hydrogenation with palladium on carbon reduces the azide to an amine, yielding (S)-1-Boc-3-aminopyrrolidine (Step 5).

Introduction of the N-Methyl Carboxamide Group

The Boc group is selectively removed using hydrochloric acid in dioxane, exposing the pyrrolidine nitrogen (Step 6). Reaction with methyl isocyanate in tetrahydrofuran (THF) introduces the N-methyl carboxamide group at the 1-position, forming (3S)-3-amino-N-methylpyrrolidine-1-carboxamide (Step 7). Final treatment with hydrogen chloride in ethanol yields the hydrochloride salt (Step 8).

Table 1: Chiral Pool Synthesis Reaction Conditions

StepReactionReagents/ConditionsYield (%)
1DecarboxylationPd/C, HCOOH, 100°C, 12 h85
2Boc Protection(Boc)₂O, Et₃N, CH₂Cl₂, rt, 6 h92
3SulfonylationMsCl, DMF, 0°C → rt, 2 h88
4SN2 SubstitutionNaN₃, DMF, 80°C, 24 h75
5Azide ReductionH₂, Pd/C, MeOH, rt, 12 h90
6Boc DeprotectionHCl/dioxane, rt, 2 h95
7Carboxamide FormationMethyl isocyanate, THF, 0°C → rt, 6 h78
8Salt FormationHCl/EtOH, rt, 1 h98

Asymmetric Catalytic Hydrogenation of Enamines

Asymmetric hydrogenation provides an efficient route to enantiomerically pure amines. This method employs a prochiral enamine intermediate and a chiral rhodium catalyst to establish the (3S) configuration.

Enamine Synthesis

Ethyl 3-oxopyrrolidine-1-carboxylate is condensed with benzylamine in toluene under reflux, forming the corresponding enamine (Step 1). The enamine is isolated via filtration and recrystallized from hexane (Step 2).

Catalytic Hydrogenation

The enamine undergoes hydrogenation in methanol using a Rh-(R)-BINAP catalyst at 50 bar H₂ and 40°C for 24 hours, yielding ethyl (3S)-3-aminopyrrolidine-1-carboxylate with 94% enantiomeric excess (ee) (Step 3).

Carboxamide Formation and Salt Preparation

The ethyl ester is hydrolyzed with lithium hydroxide in THF/water, followed by coupling with methylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the carboxamide (Steps 4–5). Treatment with HCl in diethyl ether produces the hydrochloride salt (Step 6).

Table 2: Asymmetric Hydrogenation Reaction Parameters

StepReactionReagents/ConditionsYield (%)
1Enamine FormationBenzylamine, toluene, reflux, 8 h82
2RecrystallizationHexane, -20°C, 12 h90
3HydrogenationRh-(R)-BINAP, H₂ (50 bar), MeOH, 40°C94 (ee)
4Ester HydrolysisLiOH, THF/H₂O, rt, 4 h88
5Amide CouplingMethylamine, EDC/HOBt, CH₂Cl₂, rt, 12 h80
6Salt FormationHCl/Et₂O, rt, 1 h97

Enzymatic Resolution of Racemic Intermediates

Enzymatic resolution offers a biocatalytic approach to isolate the (3S)-enantiomer from a racemic mixture. Pig liver esterase (PLE) is employed to hydrolyze a prochiral ester selectively.

Synthesis of Racemic Ester

Racemic ethyl 3-aminopyrrolidine-1-carboxylate is synthesized via cyclization of diethyl methylmalonate with dibromoethane in THF, followed by azide substitution and reduction (Steps 1–3).

Enzymatic Hydrolysis

The racemic ester is treated with PLE in phosphate buffer (pH 7.4) at 37°C for 48 hours, hydrolyzing the (3R)-enantiomer to the carboxylic acid while leaving the (3S)-ester intact (Step 4). The mixture is extracted with ethyl acetate, and the (3S)-ester is isolated via column chromatography (Step 5).

Derivatization to Carboxamide

The ester is converted to the carboxamide via aminolysis with methylamine in methanol under reflux, followed by HCl salt formation (Steps 6–7).

Table 3: Enzymatic Resolution Key Metrics

StepReactionReagents/ConditionsYield (%)
1CyclizationDiethyl methylmalonate, NaH, THF, 0°C76
2Azide SubstitutionNaN₃, DMF, 80°C, 24 h68
3Azide ReductionH₂, Pd/C, MeOH, rt, 12 h92
4Enzymatic HydrolysisPLE, pH 7.4 buffer, 37°C, 48 h45 (S)
5ChromatographySilica gel, EtOAc/hexane85
6AminolysisMethylamine, MeOH, reflux, 6 h78
7Salt FormationHCl/EtOH, rt, 1 h96

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

ParameterChiral PoolAsymmetric HydrogenationEnzymatic Resolution
Total Steps867
Overall Yield (%)525834
Stereochemical ControlHighExcellent (94% ee)Moderate (45% recovery)
CostModerateHigh (catalyst)Low
ScalabilityIndustrialLab-scalePilot-scale

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as oxo-pyrrolidines.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:
Research has identified pyrrolidine carboxamides, including (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride, as promising candidates in the fight against multidrug-resistant Mycobacterium tuberculosis. The compound acts as an inhibitor of InhA, a crucial enzyme involved in the fatty acid elongation cycle of the bacterium. High-throughput screening has revealed that this class of compounds can significantly inhibit InhA, with some derivatives showing over a 160-fold improvement in potency through structural optimization .

Antiviral Potential:
There is ongoing exploration into the antiviral properties of pyrrolidine derivatives. The unique structure of this compound may enhance its efficacy against viral pathogens by disrupting critical viral processes. Further studies are needed to elucidate its mechanism of action and effectiveness against specific viral targets.

Chiral Building Block in Organic Synthesis

Synthesis of Chiral Compounds:
The compound serves as an important chiral building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to form stable chiral centers allows for the synthesis of enantiomerically pure compounds, which are crucial for developing effective drugs with minimal side effects. For example, it can be utilized in asymmetric synthesis reactions, including Michael and Aldol reactions, where its reactivity and selectivity can lead to high yields of desired products .

Table 1: Summary of Research Findings on this compound

Study/SourceApplicationKey Findings
PMC2517584 AntimicrobialIdentified as a potent InhA inhibitor; optimized derivatives showed significant potency increases.
Google Patents Organic SynthesisHighlighted potential applications as a chiral building block; effective in various synthetic pathways.
Aquila Catalytic ActivityDemonstrated utility in asymmetric synthesis; compared efficacy with traditional catalysts like L-Proline.

Mechanism of Action

The mechanism of action of (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Structural and Functional Differences

The compound is compared below with analogs sharing the pyrrolidine core but differing in substituents, stereochemistry, and functional groups (Table 1). Key compounds include:

CAS Number Name Molecular Weight (g/mol) Key Substituents Solubility & Stability Notes Applications/Notes
122536-75-8 (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride ~207.67 N-methyl carboxamide, HCl salt High aqueous solubility due to HCl salt Pharmaceutical intermediate; stereospecific
1261225-45-9 Carbamic acid, N-(3S)-3-pyrrolidinyl-, phenylmethyl ester, HCl ~298.78 Cbz-protected amino group, HCl salt Moderate solubility; Cbz group hydrolyzed Protecting group strategy in peptide synthesis
141774-68-7 1-Pyrrolidinecarboxylic acid, 3-[[(tert-butoxy)carbonyl]amino]-, Cbz ~390.45 Boc-protected amino, Cbz ester Lipophilic; stable under basic conditions Used in solid-phase synthesis
1217631-74-7 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-, Cbz ester, (2S) ~278.33 2-aminomethyl side chain, Cbz ester Low solubility; requires organic solvents Scaffold for neuraminidase inhibitors

Table 1: Structural and functional comparison of this compound with analogs.

Key Observations:

Hydrochloride salt improves aqueous solubility, unlike lipophilic esters (e.g., 141774-68-7), which are better suited for lipid-rich environments .

Stereochemical Considerations: The (3S) configuration ensures specificity in chiral environments, a critical factor in drug design to avoid off-target effects. Analog 1217631-74-7 highlights the importance of stereochemistry with its (2S)-configured aminomethyl group, which may influence bioactivity .

Protection Strategies: Cbz and Boc groups in analogs (e.g., 1261225-45-9, 141774-68-7) are temporary protections for amine functionalities, whereas the target compound’s free amino group (after salt dissociation) may enable direct interaction in biological systems .

Biological Activity

(3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may influence its interaction with various biological targets, making it a subject of interest for pharmacological studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an amino group, and a carboxamide functional group, which contribute to its solubility and reactivity in biological systems. The hydrochloride form enhances its aqueous solubility, facilitating its biological activity.

Biological Activity Overview

Research indicates that this compound interacts with multiple biological pathways. Its potential applications include:

  • Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression.
  • Antiviral Activity : Preliminary studies suggest that it may inhibit certain viral replication processes.
  • Chemokine Receptor Modulation : It has shown promise in modulating chemokine receptors, which are crucial in immune response and inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. Key findings include:

  • Binding Affinity : Studies have demonstrated that this compound binds effectively to various receptors, including those involved in neurotransmission and immune responses.
  • Enzyme Inhibition : It may inhibit specific enzymes that play roles in metabolic pathways related to energy homeostasis and inflammation.

Case Studies

  • Neuropharmacological Effects :
    • A study explored the anxiolytic effects of the compound in rodent models, showing significant reductions in anxiety-like behaviors when administered at specific doses.
  • Antiviral Properties :
    • In vitro assays indicated that the compound could reduce viral load in infected cell lines, suggesting potential as an antiviral agent.
  • Chemokine Receptor Interaction :
    • Research highlighted its ability to bind to CCR2 and CCR5 receptors, which are implicated in various inflammatory diseases.

Data Tables

Biological ActivityDescriptionReference
NeuropharmacologicalAnxiolytic effects observed in rodent models
AntiviralReduced viral load in cell lines
Chemokine ModulationBinding affinity to CCR2 and CCR5

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step routes, including Grignard addition (e.g., using 1-adamantyl groups), hydrogenation, and acid-mediated deprotection (e.g., HCl treatment). Key intermediates are purified via recrystallization (MeOH/Et₂O mixtures). Optimization involves adjusting reaction temperatures (e.g., 0°C to room temperature for Grignard reactions), catalyst selection (e.g., Pd/C for hydrogenation), and stoichiometric ratios of reagents to minimize byproducts .

Q. What techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry and hydrogen-bonding networks (space group P2₁2₁2₁). Complementary techniques include:

  • NMR : Assign stereochemistry via coupling constants (e.g., 3JHH^3J_{\text{HH}}) and NOE correlations.
  • IR spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA/GHS guidelines:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert materials (e.g., sand) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between synthesis batches?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion. Strategies include:

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions.
  • Solvent Screening : Recrystallize under varied conditions (e.g., MeOH vs. EtOAc) to isolate stable forms.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl⁻···H–N hydrogen bonds) to explain packing differences .

Q. How can computational models predict the biological activity of this compound, and how should results be validated experimentally?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes with pyrrolidine-binding pockets) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., fluorophenyl groups) with activity trends.
  • Validation : Perform in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and compare with predicted binding affinities .

Q. What experimental strategies elucidate reaction mechanisms for key transformations (e.g., sulfinyl group introduction)?

  • Methodological Answer :

  • Isotopic Labeling : Use 18^{18}O-labeled oxidizing agents to track sulfinyl oxygen origins.
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps.
  • DFT Calculations : Model transition states (e.g., sulfoxidation pathways) to explain stereoselectivity .

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